

Application Note: Precision Synthesis of 5-Fluoro-2-methylnicotinic Acid Derivatives

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Compound of Interest

Compound Name: 5-Fluoro-2-methylnicotinic acid

CAS No.: 1211534-44-9

Cat. No.: B059454

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Abstract

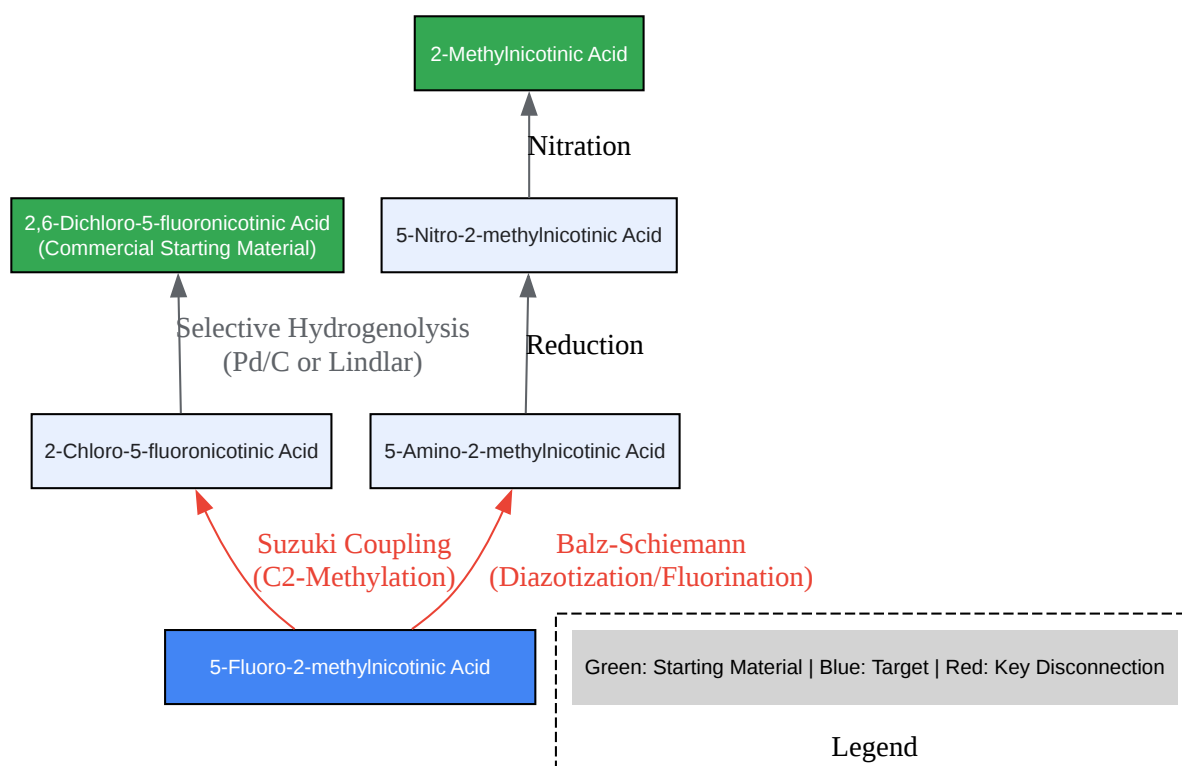
5-Fluoro-2-methylnicotinic acid (5-F-2-MNA) is a critical pharmacophore in the development of kinase inhibitors, sirtuin modulators, and anti-inflammatory agents.^{[1][2]} The strategic placement of fluorine at the C5 position enhances metabolic stability by blocking oxidative metabolism, while the C2-methyl group provides steric bulk and a handle for further functionalization. This guide details two validated synthesis protocols: a Convergent Cross-Coupling Route (recommended for high-throughput discovery) and a Linear Balz-Schiemann Route (recommended for scale-up).^{[1][2]} Downstream derivatization protocols for amidation and reduction are also provided.

Retrosynthetic Analysis & Strategy

The synthesis of 5-F-2-MNA poses a regioselectivity challenge: introducing substituents on the electron-deficient pyridine ring requires specific directing groups or pre-functionalized scaffolds.^{[1][2]}

Strategic Pathways

- Pathway A (Convergent): Utilizes the commercially available 2,6-dichloro-5-fluoronicotinic acid.[1][2] The strategy involves selective dechlorination followed by C2-methylation via Palladium-catalyzed cross-coupling.[1][2]
- Pathway B (Linear): Relies on the functional group interconversion (FGI) of a 5-amino precursor via diazonium chemistry (Balz-Schiemann reaction).[1][2]



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Figure 1: Retrosynthetic logic flow comparing the Cross-Coupling (A) and Functional Group Interconversion (B) strategies.

Protocol A: The Convergent Cross-Coupling Route (Recommended)

Best for: Rapid access, high purity, avoiding hazardous fluorinating reagents. Mechanism: Selective hydrogenolysis of the C6-Cl followed by Suzuki-Miyaura coupling at C2.[1][2]

Step 1: Selective Dechlorination

Objective: Convert 2,6-dichloro-5-fluoronicotinic acid ethyl ester to 2-chloro-5-fluoronicotinic acid ethyl ester.

Reagents:

- Substrate: Ethyl 2,6-dichloro-5-fluoronicotinate (1.0 equiv)[1][2]
- Catalyst: Lindlar Catalyst (5% Pd/CaCO₃ + Pb) or 5% Pd/C (controlled)
- Base: Triethylamine (1.5 equiv)
- Solvent: Ethyl Acetate or Ethanol[1][2]
- Atmosphere: H₂ (balloon or 1-3 atm)

Procedure:

- Dissolve the substrate in Ethyl Acetate (0.2 M concentration).
- Add Triethylamine (1.5 equiv) and Lindlar catalyst (5 wt% loading).
- Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure is sufficient).
- Stir at Room Temperature for 4–12 hours. Monitor via LCMS for the disappearance of starting material and formation of the mono-chloro product.
 - Critical Control: Over-reduction can remove the C2-Cl.[2] Stop immediately upon consumption of starting material.
- Filter through a Celite pad to remove the catalyst.
- Concentrate the filtrate.[3] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate Ethyl 2-chloro-5-fluoronicotinate.

Step 2: Suzuki-Miyaura Methylation

Objective: Install the methyl group at C2.

Reagents:

- Substrate: Ethyl 2-chloro-5-fluoronicotinate (1.0 equiv)[1][2]
- Boron Source: Methylboronic acid (1.5 equiv) or Trimethylboroxine (0.5 equiv)
- Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄
- Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃
- Solvent: 1,4-Dioxane/Water (9:1)[1][2]

Procedure:

- Charge a reaction vial with the substrate, Methylboronic acid, and K₂CO₃.
- Add the solvent mixture (degassed) and the Pd catalyst under an inert atmosphere (Argon/Nitrogen).
- Heat the mixture to 90–100°C for 4–16 hours.
- Self-Validating Check: LCMS should show the mass shift from M (Cl pattern) to M-Cl+Me (approx -35.5 + 15 = -20.5 mass unit change, loss of isotopic pattern).[1][2]
- Cool to RT, dilute with water, and extract with EtOAc (3x).
- Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.
- Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours, then acidify to pH 3 to precipitate the product.

Protocol B: The Classical Balz-Schiemann Route

Best for: Large-scale synthesis where cost of Pd catalysts is prohibitive; requires safety protocols for diazonium salts.[1][2]

Step 1: Diazotization and Fluorination

Precursor: 5-Amino-2-methylnicotinic acid (synthesized via nitration/reduction of 2-methylnicotinic acid).[1][2]

Reagents:

- Substrate: 5-Amino-2-methylnicotinic acid[1][2]
- Diazotization: NaNO₂ (1.1 equiv), HBF₄ (48% aq, excess) or BF₃·Et₂O
- Solvent: Water/HBF₄ mixture

Procedure:

- Diazotization: Suspend the amine in 48% fluoroboric acid (HBF₄) and cool to -5°C to 0°C.
- Add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5°C. Stir for 30 mins.
- Isolation: The diazonium tetrafluoroborate salt may precipitate.[4] Filter the salt and wash with cold ether/HBF₄.
 - Safety Note: Diazonium salts are potentially explosive when dry. Keep damp or proceed immediately.
- Decomposition: Suspend the diazonium salt in an inert solvent (e.g., o-dichlorobenzene) or heat the dry salt (carefully!) to 100–120°C. Nitrogen gas evolution indicates the reaction is proceeding.[5]
- Workup: Extract the organic phase with dilute NaOH (to pull the acid product into the aqueous phase), separate, then acidify the aqueous layer to pH 3 to precipitate **5-Fluoro-2-methylnicotinic acid**.

Downstream Derivatization Protocols

Amide Coupling (General Protocol)

To synthesize 5-fluoro-2-methyl-N-substituted nicotinamides:

- Dissolve 5-F-2-MNA (1.0 equiv) in DMF.[1][2]
- Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.
- Add the amine (R-NH₂, 1.1 equiv).
- Stir at RT for 2–4 hours.
- Quench with water; the product often precipitates or can be extracted with EtOAc.

Ester Reduction to Alcohol

To synthesize (5-fluoro-2-methylpyridin-3-yl)methanol:

- Dissolve the ethyl ester derivative in anhydrous THF.
- Cool to 0°C.
- Add DIBAL-H (1M in toluene, 2.2 equiv) dropwise.
- Stir at 0°C for 1 hour, then warm to RT.
- Quench via Fieser workup (Water, 15% NaOH, Water) to form a granular precipitate. Filter and concentrate.

Summary of Key Data & Troubleshooting

Parameter	Protocol A (Suzuki)	Protocol B (Balz-Schiemann)
Overall Yield	High (50–70%)	Moderate (30–50%)
Key Risk	Dechlorination selectivity	Diazonium instability (Explosion hazard)
Cost	High (Pd catalyst)	Low (Reagents)
Scalability	Good (with catalyst removal)	Difficult (Thermal decomposition safety)
Purity Profile	Clean (Chromatography required)	May contain phenolic byproducts

Troubleshooting Guide

- Issue: Over-reduction in Protocol A (loss of Cl at C2).
 - Fix: Switch to Lindlar catalyst; reduce reaction time; lower H₂ pressure.
- Issue: Protodeboronation in Suzuki Coupling.
 - Fix: Use anhydrous conditions; switch to MIDA boronates; lower temperature.
- Issue: Low yield in Balz-Schiemann.
 - Fix: Ensure temperature is strictly <0°C during diazotization; use photochemical decomposition if thermal fails.

References

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- Suzuki-Miyaura Coupling on Pyridines: Vertex AI Search Result 1.5: General mechanism and conditions for Pd-catalyzed cross-coupling of boronic acids with halo-pyridines.
- Vertex AI Search Result 1.

- Synthesis of 5-Methylnicotinic Acid (Analogous Oxidation): Vertex AI Search Result 1.8: Oxidation of alkyl-pyridines to nicotinic acids, relevant for understanding scaffold stability.
- 3-Fluoro-5-methylpyridine-2-carboxylic acid (Isomer Data)

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